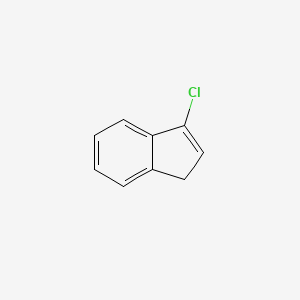
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with chlorotrimethylsilane in the presence of triethylamine as a base, followed by further functionalization to introduce the hydroxypropanimidamide group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, solvent systems, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, receptor binding, and other cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Another derivative with applications in the pharmaceutical industry.
Bis(pyrazolyl)methanes: Compounds with similar structural motifs, used in coordination chemistry and as ligands.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity
Propiedades
Número CAS |
265314-19-0 |
|---|---|
Fórmula molecular |
C8H14N4O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(2)12(10-6)4-3-8(9)11-13/h5,13H,3-4H2,1-2H3,(H2,9,11) |
Clave InChI |
OQMUWCHCPBAXIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=NO)N)C |
SMILES isomérico |
CC1=CC(=NN1CC/C(=N\O)/N)C |
SMILES canónico |
CC1=CC(=NN1CCC(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















